molecular formula C11H14INO2 B14396695 Methyl (2-iodo-2-phenylpropyl)carbamate CAS No. 89877-35-0

Methyl (2-iodo-2-phenylpropyl)carbamate

Cat. No.: B14396695
CAS No.: 89877-35-0
M. Wt: 319.14 g/mol
InChI Key: JBQZMMNSTBRTTQ-UHFFFAOYSA-N
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Description

Methyl (2-iodo-2-phenylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of an iodine atom and a phenyl group attached to a propyl chain, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-iodo-2-phenylpropyl)carbamate typically involves the reaction of 2-iodo-2-phenylpropanol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction can be represented as follows:

2-Iodo-2-phenylpropanol+Methyl isocyanateMethyl (2-iodo-2-phenylpropyl)carbamate\text{2-Iodo-2-phenylpropanol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2-Iodo-2-phenylpropanol+Methyl isocyanate→Methyl (2-iodo-2-phenylpropyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve a continuous flow system where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-iodo-2-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted carbamates.

    Oxidation: Formation of phenolic carbamates.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of methyl (2-iodo-2-phenylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-iodo-2-phenylpropyl)carbamate is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89877-35-0

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

methyl N-(2-iodo-2-phenylpropyl)carbamate

InChI

InChI=1S/C11H14INO2/c1-11(12,8-13-10(14)15-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

JBQZMMNSTBRTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC)(C1=CC=CC=C1)I

Origin of Product

United States

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